6-(Cinnamyloxy)-1,3-benzoxathiol-2-one
Description
6-(Cinnamyloxy)-1,3-benzoxathiol-2-one is a derivative of the 1,3-benzoxathiol-2-one scaffold, a heterocyclic compound characterized by a fused benzene ring with oxygen and sulfur atoms at positions 1 and 3, respectively.
Properties
Molecular Formula |
C16H12O3S |
|---|---|
Molecular Weight |
284.329 |
IUPAC Name |
6-[(E)-3-phenylprop-2-enoxy]-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C16H12O3S/c17-16-19-14-11-13(8-9-15(14)20-16)18-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+ |
InChI Key |
CCYMZWCIQYNRMH-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)SC(=O)O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,3-benzoxathiol-2-one derivatives are highly dependent on substituent type and position. Below is a detailed comparison:
Anticancer Activity
- Key Insight : Methoxy substituents (e.g., Compound 7) demonstrate potent and selective anticancer activity, likely due to optimal steric and electronic effects. Cinnamyloxy’s larger aromatic group may alter binding kinetics or metabolism, necessitating further study .
Antimicrobial Activity
- Key Insight: Nitro and methoxybenzyl groups enhance antifungal and antibacterial potency, respectively. The cinnamyloxy group’s conjugated double bond could mimic these effects or introduce novel mechanisms .
Physicochemical Properties
- Key Insight : Bulkier substituents like cinnamyloxy may reduce solubility but improve membrane permeability. Structural studies of related compounds suggest that hydrogen bonding and π-π interactions critically influence stability and activity .
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